(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid: Properties and Applications

Introduction: Defining a Crucial Chiral Intermediate

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid, a non-proteinogenic amino acid, represents a vital chiral building block in modern synthetic chemistry. It is a specific stereoisomer of 3-phenylserine, often referred to by its trivial name, D-threo-3-phenylserine.[1] The molecule possesses two stereocenters at the C2 (alpha) and C3 (beta) positions, leading to four possible stereoisomers. The (2R,3S) configuration belongs to the threo diastereomeric family. Its structural rigidity and defined spatial arrangement of functional groups—an amine, a carboxylic acid, a hydroxyl group, and a phenyl ring—make it an invaluable precursor for complex, high-value molecules. Most notably, the enantiomeric structure, (2S,3R)-phenylisoserine, is an essential side chain of the highly successful antitumor drug Paclitaxel (Taxol®), underscoring the critical importance of stereochemical control in its synthesis and application.[2] This guide provides a comprehensive overview of the fundamental basic properties, synthesis strategies, and applications of the (2R,3S) isomer, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Stereochemistry

The precise three-dimensional architecture of (2R,3S)-3-phenylserine dictates its chemical behavior and biological interactions. The IUPAC name, this compound, explicitly defines the absolute configuration at both chiral centers.[1]

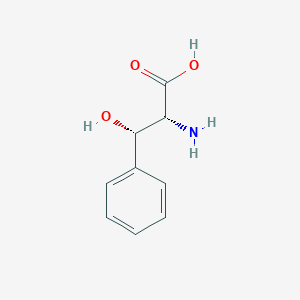

Caption: 2D structure of (2R,3S)-3-phenylserine with stereochemistry.

Physicochemical and Basic Properties

Understanding the fundamental physicochemical properties is essential for designing synthetic routes, purification protocols, and formulation strategies.

Core Physical Data

The key quantitative properties of (2R,3S)-3-phenylserine are summarized below. It is important to note that properties such as melting point can vary between different stereoisomers and depend on the crystalline form and presence of solvates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1][3] |

| Molecular Weight | 181.19 g/mol | [1][3][4] |

| Appearance | White solid/powder | [3] |

| Melting Point | 178-181 °C (for enantiomer) | [3] |

| XLogP3 | -2.5 | [1] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Acidity, Basicity, and Zwitterionic Nature

Like all amino acids, (2R,3S)-3-phenylserine is an amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group. In solution, it exists in a pH-dependent equilibrium between cationic, zwitterionic (net neutral), and anionic forms.

While experimentally determined pKa values for this specific isomer are not widely published, we can estimate them based on structurally similar amino acids like phenylalanine (pKa₁ ≈ 1.8-2.3, pKa₂ ≈ 9.1-9.7) and threonine (pKa₁ ≈ 2.1, pKa₂ ≈ 9.1). The electron-withdrawing phenyl and hydroxyl groups are expected to slightly increase the acidity of the carboxylic acid (lowering pKa₁) and decrease the basicity of the amino group (lowering pKa₂) compared to a simple aliphatic amino acid.

-

pKa₁ (α-carboxyl group): Estimated at ~2.0

-

pKa₂ (α-ammonium group): Estimated at ~9.0

The isoelectric point (pI) , the pH at which the molecule has no net charge and exists predominantly as a zwitterion, can be calculated as the average of the two pKa values.[5][6]

pI = (pKa₁ + pKa₂) / 2 ≈ (2.0 + 9.0) / 2 = 5.5

At this pH, the molecule's solubility in water is typically at its minimum, a principle widely exploited for purification by precipitation.

Caption: pH-dependent equilibrium of (2R,3S)-3-phenylserine.

Solubility Profile

Given its zwitterionic character and the presence of multiple polar functional groups, (2R,3S)-3-phenylserine is expected to be soluble in water and other polar protic solvents. Its solubility in water is lowest at the isoelectric point (pI) and increases significantly in acidic or basic aqueous solutions due to salt formation. It is generally insoluble in nonpolar organic solvents like hexanes or diethyl ether.

Synthesis and Resolution: Accessing the Target Stereoisomer

The primary challenge in working with (2R,3S)-3-phenylserine is its stereoselective synthesis or its isolation from a racemic mixture. Chemical synthesis, such as the aldol addition of a glycine enolate equivalent to benzaldehyde, typically produces a mixture of diastereomers (threo and erythro) and enantiomers. Therefore, resolution or asymmetric synthesis is paramount.

Field-Proven Protocol: Enzymatic Resolution of Racemic Amide

A highly effective and scalable strategy involves the enzymatic resolution of a racemic mixture of the corresponding threo-amide. This protocol leverages the high stereoselectivity of enzymes to isolate the desired enantiomer. The causality behind this choice is that enzymes can differentiate between enantiomers with near-perfect precision, a feat that is difficult and costly to achieve with classical chemical methods. This system is self-validating because the unreacted enantiomer can be isolated, characterized, and proven to be the opposite configuration of the enzyme's product.

Workflow Overview: An amidase from Ochrobactrum anthropi has been shown to be highly selective for the hydrolysis of the (2S,3R)-amide enantiomer, leaving the desired (2R,3S)-amide unreacted.[7][8][9] A key feature of this process is the ability to racemize and recycle the unwanted enantiomer, dramatically improving the overall process yield and economic viability.

Caption: Workflow for enzymatic resolution and recycling.

Step-by-Step Methodology:

-

Enzymatic Hydrolysis: The racemic threo-phenylserine amide is dissolved in an appropriate buffer system. The amidase enzyme (e.g., from Ochrobactrum anthropi) is introduced. The reaction proceeds under controlled temperature and pH, selectively hydrolyzing the (2S,3R)-amide to its corresponding carboxylate.[7][8]

-

Separation: Upon reaction completion, the mixture contains (2S,3R)-phenylserine acid and the unreacted (2R,3S)-phenylserine amide. A change in pH allows for the separation of the acidic product from the basic amide, typically through extraction or crystallization.

-

Isolation of (2R,3S) Isomer: The isolated (2R,3S)-amide is then subjected to standard chemical hydrolysis (acidic or basic) to yield the final, enantiomerically pure this compound.

-

Recycling (Optional but Recommended): The unwanted (2S,3R)-acid can be converted back to the racemic amide. More efficiently, the unreacted (2R,3S)-amide can be racemized under basic conditions, often via Schiff base formation with a benzaldehyde derivative, and reintroduced into the enzymatic resolution step, making the process highly atom-economical.[7][9]

Applications in Drug Development and Synthesis

The utility of (2R,3S)-3-phenylserine and its stereoisomers is most pronounced in the pharmaceutical industry, where stereochemistry is directly linked to efficacy and safety.

-

Precursor to Antibiotics: The enantiomer, (2S,3R)-phenylserine and its derivatives, are key precursors in the industrial synthesis of broad-spectrum antibiotics such as thiamphenicol and florfenicol.[8][9] The resolution methods developed for these processes are directly applicable to the isolation of the (2R,3S) isomer.

-

Chiral Ligands and Auxiliaries: Its defined stereochemistry and multiple functional groups make it an attractive scaffold for the development of chiral ligands for asymmetric catalysis or as a chiral auxiliary to guide the stereochemical outcome of a reaction.

-

Peptide Synthesis: As a non-canonical amino acid, it can be incorporated into peptides to create peptidomimetics with unique structural and biological properties, such as enhanced stability against proteolytic degradation or novel receptor binding affinities.[10][11]

Analytical Characterization

Confirming the identity, purity, and stereochemistry of (2R,3S)-3-phenylserine requires a suite of analytical techniques.

-

NMR Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), two coupled methine protons (CH-OH and CH-NH₂), and exchangeable protons for the OH, NH₂, and COOH groups. The coupling constant between the two methine protons (J-value) is diagnostic for differentiating threo and erythro diastereomers.

-

¹³C NMR: Signals for the carboxyl carbon (~170-175 ppm), aromatic carbons (~125-140 ppm), and the two stereogenic carbons (Cα and Cβ, ~55-75 ppm) are expected.

-

-

Infrared (IR) Spectroscopy: Key absorption bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the amino group (~3000-3400 cm⁻¹), a strong C=O stretch from the carboxyl group (~1700-1725 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).

-

Mass Spectrometry: Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 182.08.[12]

-

Chiral Chromatography: HPLC or GC with a chiral stationary phase is the definitive method for determining enantiomeric purity (e.e., enantiomeric excess).

-

Optical Rotation: The specific rotation ([α]D) is a key physical property for confirming the absolute configuration, although the value can be highly dependent on the solvent, concentration, and temperature.

Conclusion

This compound is more than a simple amino acid; it is a high-potential chiral intermediate whose value is unlocked through precise stereochemical control. Its basic properties are governed by its amphoteric, zwitterionic nature, which is fundamental to its handling and purification. Modern biocatalytic methods, particularly enzymatic resolution, provide an elegant and efficient pathway to obtaining this specific stereoisomer in high purity. For researchers in drug discovery and process development, a thorough understanding of this molecule's properties, from its pKa to its synthesis, is essential for leveraging its full synthetic potential.

References

-

Kaptein, B., van Dooren, T. J. G. M., Boesten, W. H. J., Sonke, T., Duchateau, A. L. L., Broxterman, Q. B., & Kamphuis, J. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. Organic Process Research & Development, 2(2), 109-114. [Link][7]

-

Kaptein, B., van Dooren, T. J. G. M., Boesten, W. H. J., Sonke, T., Duchateau, A. L. L., Broxterman, Q. B., & Kamphuis, J. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. Organic Process Research & Development. [Link][8]

-

ACS Publications. (1998). Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution. Enantiopure Precursors for Thiamphenicol and Florfenicol. [Link][9]

-

AA Blocks. (n.d.). (2S,3R)-2-Amino-3-hydroxy-3-phenylpropanoic acid. AA Blocks Catalog. [Link][3]

-

Wiley Online Library. (n.d.). Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor. ChemCatChem. [Link][13]

-

PubChem. (n.d.). D-threo-3-phenylserine. National Center for Biotechnology Information. [Link][1]

-

ResearchGate. (n.d.). The structure of (2R,3S)-phenylisoserine is an essential part of the... Scientific Figure on ResearchGate. [Link][2]

-

SpringerLink. (n.d.). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Bioprocess and Biosystems Engineering. [Link][14]

-

OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. OrgoSolver. [Link][5]

-

University of Calgary. (n.d.). Table of pKa and pI values. Department of Chemistry. [Link]

-

PubChem. (n.d.). DL-Phenylserine. National Center for Biotechnology Information. [Link][4]

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link][6]

-

Reddit. (2019). How to find the isoelectric point with 3 pka's?. r/Mcat on Reddit. [Link][15]

-

SpringerLink. (2022). Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine by modulating aldehydes inhibition and... Journal of Industrial Microbiology & Biotechnology. [Link][16]

-

PubChem. (n.d.). DL-threo-beta-Phenylserine. National Center for Biotechnology Information. [Link][12]

Sources

- 1. D-threo-3-phenylserine | C9H11NO3 | CID 672406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aablocks.com [aablocks.com]

- 4. DL-Phenylserine | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgosolver.com [orgosolver.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]

- 15. reddit.com [reddit.com]

- 16. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

An In-depth Technical Guide to L-threo-3-phenylserine: Structure, Stereochemistry, and Synthetic Strategies

Introduction

In the landscape of pharmaceutical sciences and organic chemistry, the precise control of molecular architecture is paramount. Chiral β-hydroxy-α-amino acids, in particular, represent a class of compounds with immense value as building blocks for a wide array of bioactive molecules and pharmaceuticals.[1] Among these, L-threo-3-phenylserine stands out due to its critical role as a chiral intermediate. This guide provides a comprehensive technical overview of L-threo-3-phenylserine, delving into its chemical structure, nuanced stereochemistry, modern synthetic methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development.

L-threo-3-phenylserine, a derivative of the amino acid L-phenylalanine bearing a hydroxyl group at the β-position, is structurally defined by the specific spatial arrangement of its substituents around two chiral centers.[2] This precise stereochemistry is not merely an academic detail; it is the cornerstone of its utility, particularly in the synthesis of complex molecules where biological activity is intrinsically linked to three-dimensional structure. A notable application is its role as a precursor in the synthesis of certain antibiotics, underscoring the industrial relevance of stereochemically pure L-threo-3-phenylserine.[1][3][4]

This document moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind experimental choices, from the selection of a synthetic route to the methods of stereochemical verification. By grounding our discussion in authoritative principles and validated protocols, we will explore the science and strategy behind harnessing the unique properties of this valuable chiral synthon.[5]

Deciphering the Stereochemistry of 3-Phenylserine

3-Phenylserine possesses two stereogenic centers at the α- and β-carbon atoms (C2 and C3). Consequently, it can exist as four distinct stereoisomers, which are grouped into two pairs of enantiomers: the threo pair and the erythro pair.

-

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid (L-threo-3-phenylserine) and its enantiomer, (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid (D-threo-3-phenylserine).

-

(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid (L-erythro-3-phenylserine) and its enantiomer, (2R,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid (D-erythro-3-phenylserine).

The threo and erythro nomenclature is used to describe the relative configuration of the two chiral centers. In a Fischer projection, the erythro isomers have similar substituents on the same side of the carbon backbone, while the threo isomers have them on opposite sides. L-threo-3-phenylserine is specifically the (2S,3R) isomer.[6]

The distinct spatial arrangement of each isomer leads to different physical, chemical, and biological properties. This differentiation is critical in drug development, where often only one specific stereoisomer exhibits the desired therapeutic effect, while others may be inactive or even cause adverse effects.

Caption: Stereochemical relationships of the four isomers of 3-phenylserine.

Strategic Synthesis: Biocatalytic Aldol Condensation

The asymmetric synthesis of L-threo-3-phenylserine is a key challenge. While classical chemical methods exist, biocatalytic approaches using enzymes like threonine aldolases (TAs) have gained prominence. These methods offer high stereoselectivity under mild reaction conditions, presenting a more sustainable and efficient alternative.[7][8]

Threonine aldolases catalyze the reversible aldol condensation of glycine and an aldehyde.[7] For the synthesis of L-threo-3-phenylserine, the substrates are glycine and benzaldehyde. The enzyme controls the formation of the two stereocenters in a single step. Low-specificity L-threonine aldolases (L-TAs) are particularly effective for this transformation.[7]

Workflow for Enzymatic Synthesis

Caption: General workflow for the biocatalytic synthesis of L-threo-3-phenylserine.

Experimental Protocol: L-Threonine Aldolase-Catalyzed Synthesis

This protocol is a representative methodology based on principles described in the literature for enzymatic aldol condensations.[1][9]

Objective: To synthesize L-threo-3-phenylserine from glycine and benzaldehyde with high diastereoselectivity using a recombinant L-threonine aldolase.

Materials:

-

Recombinant L-threonine aldolase (L-TA) solution

-

Glycine

-

Benzaldehyde

-

Pyridoxal-5-phosphate (PLP) solution (cofactor)

-

HEPES or Phosphate buffer (e.g., 100 mM, pH 8.0)

-

Trichloroacetic acid (TCA) or Hydrochloric acid (HCl) for reaction termination

-

Ethyl acetate for extraction

-

Mobile phase for HPLC analysis

Procedure:

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare the reaction mixture by dissolving glycine (e.g., 50-100 mM) and benzaldehyde (e.g., 10-20 mM) in the buffer solution.

-

Add the PLP cofactor to a final concentration of approximately 0.2 mM.[1]

-

Causality Note: Benzaldehyde concentration is kept relatively low to minimize potential substrate inhibition of the enzyme and issues with its low aqueous solubility. PLP is an essential cofactor for most TAs.

-

-

Enzyme Addition & Incubation:

-

Initiate the reaction by adding the L-threonine aldolase enzyme solution to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a predetermined time (e.g., 4-24 hours). Reaction progress should be monitored over time.

-

-

Reaction Termination:

-

Stop the reaction by adding an acid, such as 30% trichloroacetic acid, to denature the enzyme.[10] This halts any further catalytic activity and precipitates the enzyme.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated enzyme and any other solids.

-

Collect the supernatant for analysis. If necessary, perform an extraction with a solvent like ethyl acetate to remove unreacted benzaldehyde. The product, being an amino acid, will remain in the aqueous phase.

-

-

Stereochemical Analysis:

-

Analyze the aqueous phase using High-Performance Liquid Chromatography (HPLC) equipped with a chiral column (e.g., TSK gel Enantio L1) to separate and quantify the four stereoisomers of 3-phenylserine.[7][10]

-

Detection is typically achieved using a UV detector at a wavelength of around 254 nm.[10]

-

Self-Validation: The identity of the peaks should be confirmed by running analytical standards of the pure stereoisomers. This allows for the calculation of diastereomeric excess (de) and enantiomeric excess (ee), validating the stereoselectivity of the synthesis.

-

Applications in Drug Development: The Chloramphenicol Case

A primary driver for the development of efficient L-threo-3-phenylserine syntheses is its utility as a precursor for more complex molecules. The biosynthesis and chemical synthesis of the antibiotic chloramphenicol serve as a classic example. The core structure of chloramphenicol is a D-(-)-threo-2-dichloroacetamido-1-p-nitrophenyl-1,3-propanediol moiety.[11]

While chloramphenicol itself is the D-threo isomer, studies into its biosynthesis have shown that related phenylserine structures are key intermediates.[4][12][13] Specifically, p-aminophenylalanine and threo-p-aminophenylserine have been identified as specific precursors in the biosynthetic pathway by Streptomyces venezuelae.[4][13] The enzymatic machinery involved in this pathway shares principles with the aldolase-catalyzed reactions discussed earlier, highlighting a natural parallel to modern synthetic strategies. The ability to synthetically produce specific phenylserine stereoisomers is crucial for creating analogues of chloramphenicol and other drugs, enabling structure-activity relationship (SAR) studies and the development of new therapeutics with improved efficacy or reduced side effects.

Summary of Key Physicochemical Data

For ease of reference, the following table summarizes key identifiers and properties of L-threo-3-phenylserine.

| Property | Value | Source |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | [6] |

| CAS Number | 6254-48-4 | [5][6][14] |

| Molecular Formula | C₉H₁₁NO₃ | [14][15][16] |

| Molecular Weight | 181.19 g/mol | [6][14][16] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O | [15] |

| Isomeric SMILES | C1=CC=C(C=C1)O)N">C@HO | [15] |

Conclusion

L-threo-3-phenylserine is more than just a phenylalanine derivative; it is a high-value chiral building block whose precise stereochemistry is fundamental to its application. Understanding its structure in relation to its other stereoisomers is the first step for any researcher in this field. As demonstrated, biocatalytic methods, particularly those employing threonine aldolases, provide an elegant and powerful strategy for its stereoselective synthesis. The self-validating nature of analytical techniques like chiral HPLC ensures the integrity of the final product. For professionals in drug development, the principles governing the synthesis of L-threo-3-phenylserine are directly applicable to the construction of complex pharmaceutical agents, making mastery of this topic a valuable asset in the ongoing quest for new and improved medicines.

References

-

Kim, J., et al. (1999). A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. Applied Microbiology and Biotechnology, 51(5), 586-91. [Link]

-

Wikidata. (n.d.). L-threo-3-phenylserine. Retrieved January 10, 2026, from [Link]

-

FooDB. (2015). Showing Compound L-Threo-3-phenylserine (FDB022892). Retrieved January 10, 2026, from [Link]

-

Baik, S. H., et al. (2007). Synthesis of L-threo-3,4-Dihydroxyphenylserine (L-threo-DOPS) with Thermostabilized Low-Specific L-Threonine Aldolase from Streptomyces. Journal of Microbiology and Biotechnology. [Link]

-

KOASAS. (n.d.). Diastereoselective synthesis of l-threo-3,4-dihydroxyphenylserine by low-specific l-threonine aldolase mutants. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde. Retrieved January 10, 2026, from [Link]

-

Wang, Y., et al. (2022). Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine by modulating aldehydes inhibition and reaction thermodynamics. Systems Microbiology and Biomanufacturing, 2, 705–715. [Link]

-

Scilit. (n.d.). Biosynthesis of chloramphenicol. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). L-erythro-phenylserine. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). DL-Phenylserine. Retrieved January 10, 2026, from [Link]

-

EMBL-EBI. (n.d.). L-threo-3-phenylserine (CHEBI:16795). Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). (2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid. Retrieved January 10, 2026, from [Link]

-

McGrath, R., et al. (1967). p-Aminophenylalanine and Threo-P-Aminophenylserine; Specific Precursors of Chloramphenicol. Biochemical and Biophysical Research Communications, 29(4), 576-81. [Link]

-

Shaw, K. N. F., & Fox, S. W. (1953). Stereochemistry of the β-Phenylserines: Characterization of Allophenylserine. Journal of the American Chemical Society, 75(14), 3417–3420. [Link]

-

Siddiqueullah, M., et al. (1967). BIOSYNTHESIS OF CHLORAMPHENICOL: II. p-AMINOPHENYLALANINE AS A PRECURSOR OF THE p-NITROPHENYLSERINOL MOIETY. Canadian Journal of Biochemistry, 45(12), 1881-1889. [Link]

-

ResearchGate. (n.d.). Analysis of the four isomers of phenylserine on a chiral column. Retrieved January 10, 2026, from [Link]

-

Shaw, K. N. F., & Fox, S. W. (1953). Stereochemistry of the β-Phenylserines: Improved Preparation of Allophenylserine. Journal of the American Chemical Society, 75(14), 3421–3424. [Link]

-

ASM Journals. (n.d.). THE BIOSYNTHESIS OF CHLORAMPHENICOL I: Precursors Stimulating the Synthesis. Retrieved January 10, 2026, from [Link]

-

Fesko, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 100(11), 4825-4836. [Link]

Sources

- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 2. L-threo-3-phenylserine (CHEBI:16795) [ebi.ac.uk]

- 3. A new route to L-threo-3-[4-(methylthio)phenylserine], a key intermediate for the synthesis of antibiotics: recombinant low-specificity D-threonine aldolase-catalyzed stereospecific resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Aminophenylalanine and threo-p-aminophenylserine; specific precursors of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. L-threo-Phenylserine | TRC-P336833-100MG | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmb.or.kr [jmb.or.kr]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. scilit.com [scilit.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. echemi.com [echemi.com]

- 15. L-threo-3-phenylserine - Wikidata [wikidata.org]

- 16. DL-THREO-3-PHENYLSERINE | 7695-56-9 [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of (2R,3S)-Phenylserine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2R,3S)-Phenylserine, a non-proteinogenic amino acid, is a molecule of significant interest in the pharmaceutical and fine chemical industries. Its unique stereochemistry and functional groups impart specific physicochemical properties that are critical for its application in the synthesis of chiral drugs and other bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical characteristics of (2R,3S)-phenylserine, offering a blend of theoretical principles and practical experimental insights. The guide is designed to be a valuable resource for researchers and professionals involved in the development, characterization, and application of this important chiral building block. We will delve into its structural and stereochemical attributes, solubility behavior, thermal properties, and spectroscopic signature, providing both established data and detailed protocols for their determination.

Introduction: The Significance of (2R,3S)-Phenylserine

Phenylserine is a β-hydroxy-α-amino acid with two chiral centers, giving rise to four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The (2R,3S) and (2S,3R) isomers are known as the threo diastereomers, while the (2R,3R) and (2S,3S) isomers are the erythro diastereomers. (2R,3S)-Phenylserine, specifically, is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its importance is underscored by its role as a precursor to molecules with significant biological activity, making a thorough understanding of its physicochemical properties paramount for its effective utilization in drug discovery and development.[1]

This guide will focus exclusively on the (2R,3S) stereoisomer, providing a detailed exploration of its fundamental properties that govern its behavior in chemical and biological systems.

Structural and Stereochemical Elucidation

The precise three-dimensional arrangement of atoms in (2R,3S)-phenylserine is fundamental to its properties and interactions.

Molecular Structure

The structure of (2R,3S)-phenylserine consists of a phenyl group attached to the β-carbon of a serine backbone. The presence of both a carboxylic acid and an amino group makes it an amino acid, while the hydroxyl group on the β-carbon classifies it as a β-hydroxy amino acid.

Molecular Formula: C₉H₁₁NO₃[2]

Molecular Weight: 181.19 g/mol [2][3]

IUPAC Name: (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid[4]

Stereochemistry

The designation (2R,3S) refers to the absolute configuration at the two chiral centers, C2 (α-carbon) and C3 (β-carbon), according to the Cahn-Ingold-Prelog priority rules. The threo configuration indicates that in a Fischer projection with the carbon chain vertical, the amino and hydroxyl groups are on opposite sides. This specific stereochemistry is crucial for its biological activity and its utility as a chiral building block.

Diagram: Chemical Structure of (2R,3S)-Phenylserine

Caption: 2D representation of (2R,3S)-Phenylserine.

Solubility Profile

The solubility of (2R,3S)-phenylserine in various solvents is a critical parameter for its purification, reaction chemistry, and formulation. As an amino acid, its solubility is significantly influenced by pH and the polarity of the solvent.

General Solubility Characteristics

Like most amino acids, (2R,3S)-phenylserine is expected to be soluble in water and other polar protic solvents, with limited solubility in nonpolar organic solvents. The presence of the phenyl group, however, introduces some hydrophobic character, which can influence its solubility profile compared to simpler amino acids like serine.

Quantitative Solubility Data

A comprehensive search of publicly available literature did not yield specific quantitative solubility data for (2R,3S)-phenylserine across a range of solvents and temperatures. However, based on the general principles of amino acid solubility, a qualitative profile can be inferred.

Table 1: Predicted Qualitative Solubility of (2R,3S)-Phenylserine

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | Polar protic solvent, capable of hydrogen bonding with the amino, carboxyl, and hydroxyl groups. |

| Methanol | Moderately Soluble | Polar protic solvent, but less polar than water. |

| Ethanol | Sparingly Soluble | Lower polarity compared to methanol. |

| Acetone | Slightly Soluble | Polar aprotic solvent, less effective at solvating the ionic groups. |

| Dichloromethane | Insoluble | Nonpolar solvent. |

| Hexane | Insoluble | Nonpolar solvent. |

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of (2R,3S)-phenylserine to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is advisable.

-

Quantification: Analyze the concentration of (2R,3S)-phenylserine in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration and the volume of the aliquot taken.

Diagram: Experimental Workflow for Solubility Determination

Caption: Shake-flask method for solubility determination.

Thermal Properties

The thermal behavior of (2R,3S)-phenylserine is crucial for understanding its stability, storage conditions, and processing parameters.

Melting Point

The melting point is a key indicator of the purity of a crystalline solid. For (2R,3S)-phenylserine, reported melting points are in the range of 182-184 °C.

Boiling Point and Flash Point

Due to its zwitterionic nature and strong intermolecular forces, (2R,3S)-phenylserine decomposes at high temperatures rather than boiling at atmospheric pressure. The predicted boiling point is approximately 398 °C, and the flash point is around 194.5 °C.[3]

Table 2: Thermal Properties of (2R,3S)-Phenylserine

| Property | Value |

| Melting Point | 182-184 °C |

| Boiling Point (Predicted) | 398 °C[3] |

| Flash Point (Predicted) | 194.5 °C[3] |

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard technique for determining the melting point of a solid.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of dry (2R,3S)-phenylserine.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/min) near the expected melting point for an accurate measurement.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Acid-Base Properties: pKa Values

The pKa values of the ionizable groups (carboxyl and amino groups) of (2R,3S)-phenylserine are fundamental to its behavior in solution, influencing its solubility, charge, and reactivity as a function of pH.

Ionization States

(2R,3S)-phenylserine can exist in three ionization states depending on the pH of the solution:

-

Cationic form: At low pH, both the amino and carboxyl groups are protonated.

-

Zwitterionic form: At a pH between the two pKa values, the amino group is protonated, and the carboxyl group is deprotonated, resulting in a neutral overall charge. This is the predominant form near physiological pH.

-

Anionic form: At high pH, both the amino and carboxyl groups are deprotonated.

pKa Values

Experimental Protocol for pKa Determination by Titration

Potentiometric titration is a classic and accurate method for determining the pKa values of ionizable groups.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of (2R,3S)-phenylserine of known concentration in deionized water.

-

Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 1.5-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Titrate the solution with a standard solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the base.

-

Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the titration curve). The isoelectric point (pI) is the pH at the equivalence point between the two pKa values.

Diagram: Titration Curve of a Diprotic Amino Acid

Caption: A representative titration curve for a diprotic amino acid.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of (2R,3S)-phenylserine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is a powerful tool for confirming the structure and stereochemistry of (2R,3S)-phenylserine. The key diagnostic signals are the protons on the α and β carbons (Hα and Hβ). The vicinal coupling constant (³J) between Hα and Hβ is particularly informative for distinguishing between threo and erythro diastereomers. For the threo isomer, a smaller coupling constant (typically 2-5 Hz) is expected due to the gauche relationship between these protons in the most stable conformation.[5]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for (2R,3S)-phenylserine are expected for:

-

O-H stretch (hydroxyl and carboxyl): A broad band in the region of 3500-2500 cm⁻¹.

-

N-H stretch (amino): A medium intensity band around 3300-3000 cm⁻¹.

-

C=O stretch (carboxyl): A strong absorption band around 1700-1725 cm⁻¹.

-

C-N stretch: A medium band in the region of 1250-1020 cm⁻¹.

-

C-O stretch (hydroxyl): A medium to strong band around 1260-1000 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (2R,3S)-phenylserine, the protonated molecule [M+H]⁺ would have an m/z of 182.1. The fragmentation pattern in MS/MS would likely involve the loss of water (H₂O), formic acid (HCOOH), and cleavage of the Cα-Cβ bond.[6]

Table 3: Summary of Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Signals for Hα and Hβ with a small vicinal coupling constant (³J ≈ 2-5 Hz). Aromatic proton signals. |

| ¹³C NMR | Signals for carboxyl, Cα, Cβ, and aromatic carbons. |

| FT-IR | Broad O-H and N-H stretches, strong C=O stretch, and aromatic C-H and C=C bands. |

| Mass Spec | [M+H]⁺ at m/z 182.1. Characteristic fragmentation pattern. |

Stability and Storage

The stability of (2R,3S)-phenylserine is an important consideration for its long-term storage and handling. As an amino acid, it is susceptible to degradation under certain conditions.

Recommended Storage Conditions

It is recommended to store (2R,3S)-phenylserine in a cool, dry place, away from light and moisture.[3] Refrigeration (2-8 °C) is often suggested for long-term storage to minimize potential degradation.

Stability Testing Protocol

ICH guidelines provide a framework for stability testing of drug substances. A typical stability study for (2R,3S)-phenylserine would involve:

-

Batch Selection: Use at least three primary batches of the material.

-

Storage Conditions: Store samples under long-term (e.g., 25 °C/60% RH or 30 °C/65% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

-

Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

-

Analytical Methods: Use validated stability-indicating analytical methods (e.g., HPLC) to monitor for changes in purity, potency, and the formation of degradation products.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical characteristics of (2R,3S)-phenylserine. A thorough understanding of its structure, solubility, thermal properties, acid-base behavior, and spectroscopic profile is critical for its successful application in research and development. The experimental protocols outlined herein offer a practical framework for the in-house determination and verification of these key parameters. As a vital chiral building block, a comprehensive characterization of (2R,3S)-phenylserine is the foundation for its rational use in the synthesis of complex and valuable molecules.

References

-

Analysis of the four isomers of phenylserine on a chiral column. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor. (2024). Chemistry – A European Journal. [Link]

-

The structure of (2R,3S)-phenylisoserine is an essential part of the... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

DL-threo-beta-Phenylserine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Showing Compound L-Threo-3-phenylserine (FDB022892). (n.d.). FooDB. Retrieved January 14, 2026, from [Link]

-

Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). ResearchGate. [Link]

-

Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor. (2024). PubMed. [Link]

-

L-erythro-phenylserine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.). HMDB. Retrieved January 14, 2026, from [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

- NMR Spectra and Molecular Structure. (n.d.). In NMR Spectroscopy of the Non-Metallic Elements. Springer.

-

Dataset for aldol synthesis of L-phenylserine. (2026). Zenodo. [Link]

-

Experimental pKa Value Determination of All Ionizable Groups of a Hyperstable Protein. (2025). Angewandte Chemie International Edition. [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Journal of Biomolecular NMR. [Link]

-

3-PHENYLISOSERINE, (2R,3S)-. (n.d.). precisionFDA. Retrieved January 14, 2026, from [Link]

-

(2R,3S)-3-Phenylserine. (n.d.). Luminix Health. Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). HMDB. Retrieved January 14, 2026, from [Link]

-

(2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Crystal structure of (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one. (n.d.). Acta Crystallographica Section E. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]

-

List of molecules and experimental pKa values used for Table 2. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024). Chemical Engineering Science. [Link]

-

Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. (n.d.). Molecules. [Link]

-

The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. (n.d.). Molecules. [Link]

-

FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute. Retrieved January 14, 2026, from [Link]

-

X‐Ray crystal structures of (a) 3S, (b) 2S1N, (c) 1S2N, (d) 6S, (e)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

X-ray crystal structure of trans-(Rs,2S,3S)-3d. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Absolute pKa Values and Signed Error from Experiment. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (2022). Molecules. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). The Journal of Organic Chemistry. [Link]

-

FT-IR spectra of phenylalanine: pure (in black) and in water (in red). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

phenyl-[(2R,3S)-3-[4-[(2S,3R)-3-(phenylcarbonyl)oxiran-2-yl]phenyl]oxiran-2-yl]methanone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

(-)-Norephedrine. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSRS [precision.fda.gov]

- 3. luminixhealth.com [luminixhealth.com]

- 4. L-threo-Phenylserine | TRC-P336833-100MG | LGC Standards [lgcstandards.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Biocatalytic Production of L-threo-3-Phenylserine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-3-phenylserine, a non-proteinogenic β-hydroxy-α-amino acid, is a chiral building block of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of potent therapeutic agents, including the antibiotic chloramphenicol and the antimalarial agent cyclomarin A.[1] While its presence has been noted in select natural sources, the scientific literature is predominantly focused on its stereoselective synthesis via biocatalytic methods, which leverage microbial enzymes to achieve high purity and yield. This guide provides a comprehensive overview of the known natural distribution of L-threo-3-phenylserine, delves into the key enzymatic pathways utilized for its production, and offers detailed technical protocols for its synthesis and characterization.

Part 1: Natural Distribution and Biological Significance

While the primary value of L-threo-3-phenylserine lies in its role as a synthetic precursor, understanding its natural origins provides context for its biological relevance and potential undiscovered physiological functions.

Documented Natural Sources

Direct isolation of L-threo-3-phenylserine from natural sources is not a common practice due to apparently low concentrations. However, its presence has been detected, though not quantified, in several animal-based foods. These include:

The detection in these tissues suggests that metabolic pathways for its synthesis or modification may exist in vertebrates, although these pathways remain unelucidated. Its presence could make it a potential biomarker for the consumption of these specific foods.[2][3]

Postulated Biosynthesis

A complete, endogenous biosynthetic pathway for L-threo-3-phenylserine in mammals has not been fully described. However, insights from microbial enzymology allow us to postulate a plausible route. The most direct pathway is an aldol condensation reaction between glycine and benzaldehyde. This reaction is catalyzed by a class of enzymes known as phenylserine aldolases , which have been identified in microorganisms like Pseudomonas putida.[4][5] This suggests a potential microbial origin or a convergent evolutionary pathway in other organisms.

Part 2: Biocatalytic Synthesis - A Gateway to Chiral Purity

The challenges associated with controlling the two chiral centers of β-hydroxy-α-amino acids in traditional chemical synthesis have positioned biocatalysis as a superior alternative.[6] Enzymatic approaches offer high stereoselectivity under mild reaction conditions.[1]

Key Enzymes in L-threo-3-Phenylserine Synthesis

Several classes of enzymes have been identified and engineered for the efficient synthesis of L-threo-3-phenylserine. The choice of enzyme is critical as it dictates the stereochemical outcome of the reaction.

| Enzyme Class | EC Number | Source Organism (Example) | Reaction Mechanism | Key Advantage |

| Phenylserine Aldolase (PSA) | 4.1.2.26 | Pseudomonas putida | Reversible aldol condensation of glycine and benzaldehyde.[4][5] | Direct synthesis from simple precursors. |

| L-Threonine Aldolase (LTA) | 4.1.2.48 (low-specificity) | Escherichia coli, Pseudomonas sp. | Aldol condensation between glycine and various aldehydes.[4] | Broad substrate scope for producing derivatives. |

| L-Threonine Transaldolase (LTTA) | N/A | Pseudomonas sp. | Transaldolation between L-threonine (as the amino donor) and benzaldehyde.[1] | High diastereoselectivity and conversion rates. |

| Serine Hydroxymethyltransferase (SHMT) | 2.1.2.1 | Aphanothece halophytica | Reversible cleavage of dl-threo-3-phenylserine.[4] | Potential role in catabolism and synthesis. |

Enzymatic Synthesis Workflow

The synthesis of L-threo-3-phenylserine can be achieved through various enzymatic strategies. The diagram below illustrates two primary routes: a single-enzyme aldol condensation and a more complex, multi-enzyme cascade designed to overcome substrate inhibition and improve yield.

Part 3: Experimental Methodologies

The successful application of biocatalysis requires robust, well-defined protocols. The following sections provide step-by-step methodologies for the synthesis and analysis of L-threo-3-phenylserine.

Protocol: Multi-Enzyme Cascade Synthesis

This protocol is adapted from a system designed to alleviate benzaldehyde inhibition and drive the reaction to completion.[1] It utilizes a cascade involving a carboxylic acid reductase (CAR) to generate benzaldehyde in situ and an alcohol dehydrogenase (ADH) to remove the inhibitory byproduct acetaldehyde.

A. Reagent & Enzyme Preparation:

-

Buffer: Prepare a 100 mM HEPES-NaOH buffer, pH 8.0.

-

Substrates: Prepare stock solutions of benzoic acid (or sodium benzoate), L-threonine, and glucose (for cofactor regeneration).

-

Cofactors: Prepare stock solutions of ATP, NADPH (for CAR), NADH (for ADH), and Pyridoxal 5'-phosphate (PLP, for LTTA).

-

Enzymes: Use purified preparations of L-Threonine Transaldolase (PmLTTA), Carboxylic Acid Reductase, Alcohol Dehydrogenase, and Glucose Dehydrogenase (for cofactor regeneration).

B. Reaction Setup (1 mL Total Volume):

-

To a microcentrifuge tube, add the following components to their final concentrations:

-

HEPES-NaOH buffer (100 mM, pH 8.0)

-

Benzoic Acid (50 mM)

-

L-Threonine (100 mM)

-

PLP (0.2 mM)

-

ATP (50 mM)

-

NADPH (1 mM)

-

NADH (1 mM)

-

Glucose (100 mM)

-

PmLTTA (10 U)

-

Carboxylic Acid Reductase (15 U)

-

Alcohol Dehydrogenase (30 U)

-

Glucose Dehydrogenase (20 U)

-

-

Incubate the reaction at 30°C with gentle agitation for 12-24 hours.

-

Monitor the reaction progress by taking aliquots at time intervals for HPLC analysis.

C. Workflow Diagram:

Protocol: Product Isolation and Purification

-

Enzyme Removal: Terminate the reaction and denature the enzymes by heating the mixture to 80°C for 15 minutes, followed by centrifugation (10,000 x g, 10 min) to pellet the precipitated protein. Alternatively, use ultrafiltration with a 10 kDa molecular weight cutoff membrane.

-

Cation Exchange Chromatography:

-

Adjust the pH of the supernatant to ~3.0 with 1 M HCl to ensure the amine group of phenylserine is protonated.

-

Load the sample onto a strong cation exchange column (e.g., Dowex 50WX8) pre-equilibrated with 0.1 M HCl.

-

Wash the column with deionized water to remove unbound contaminants.

-

Elute the bound L-threo-3-phenylserine using a gradient of aqueous ammonia (e.g., 0 to 2 M).

-

-

Desalting and Lyophilization: Collect the fractions containing the product, pool them, and remove the volatile ammonia buffer by repeated rotary evaporation or lyophilization to obtain the purified solid product.

Protocol: Chiral HPLC Analysis

Confirming the stereochemical purity is essential. This can be achieved using chiral HPLC.

-

Column: TSK gel Enantio L1 column or equivalent chiral stationary phase.[4]

-

Mobile Phase: An isocratic mobile phase, typically consisting of an aqueous solution of copper sulfate (e.g., 2 mM CuSO₄).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

-

Analysis: Inject the sample and compare the retention time to analytical standards for the four stereoisomers of 3-phenylserine (L-threo, D-threo, L-erythro, D-erythro) to confirm identity and calculate diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

Part 4: Challenges and Future Outlook

Despite significant progress, challenges in the biocatalytic production of L-threo-3-phenylserine remain. Key issues include the low solubility and inherent toxicity of aldehyde substrates, which can reduce enzyme activity and overall yield.[1] Furthermore, while some enzymes show excellent diastereoselectivity, achieving perfect control (e.g., >99% d.e.) can be difficult.

Future research will likely focus on:

-

Enzyme Engineering: Utilizing directed evolution and rational design to improve enzyme stability, activity, and tolerance to organic solvents and high substrate concentrations.

-

Genome Mining: Searching microbial genomes for novel aldolases and transaldolases with superior catalytic properties.[1]

-

Process Optimization: Developing advanced multi-enzyme cascade reactions and integrated bioprocesses that combine synthesis and purification steps for enhanced efficiency.

-

Elucidating Natural Pathways: Investigating the genetic and biochemical basis for the presence of L-threo-3-phenylserine in animal tissues, which could reveal novel enzymes or metabolic functions.

References

-

Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(3), 1165–1171. [Link]

-

Kim, J., et al. (2010). Synthesis of L-threo-3,4-Dihydroxyphenylserine (L-threo-DOPS) with Thermostabilized Low-Specific L-Threonine Aldolase from Streptomyces coelicolor. Journal of Molecular Catalysis B: Enzymatic, 65(1-4), 93-98. [Link]

-

Human Metabolome Database. (2024). Metabocard for L-Threo-3-Phenylserine (HMDB0002184). HMDB. [Link]

-

FooDB. (2021). Compound L-Threo-3-phenylserine (FDB022892). FooDB. [Link]

-

Xiu, Y., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and kinetic/thermodynamic controls. Systems Microbiology and Biomanufacturing, 2, 705–715. [Link]

-

Liu, J. Q., et al. (1999). A New Route to L-threo-3-[4-(methylthio)phenylserine], a Key Intermediate for the Synthesis of Antibiotics: Recombinant Low-Specificity D-threonine Aldolase-Catalyzed Stereospecific Resolution. Applied Microbiology and Biotechnology, 51(5), 586-91. [Link]

-

Lei, B., et al. (2021). A recombinant L-threonine aldolase with high catalytic efficiency for the asymmetric synthesis of L-threo-phenylserine and L-threo-4-fluorophenylserine. ResearchGate. [Link]

-

ChEBI. (2018). L-threo-3-phenylserine (CHEBI:16795). EMBL-EBI. [Link]

-

Kim, J., et al. (2010). Synthesis of L-threo-2,3-dihydroxyphenylserine (L-threo-DOFS) by thermostable L-threonine aldolase expressed in Corynebacterium glutamicum R. ResearchGate. [Link]

-

Sharma, M. (2018). Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks. University of California, Irvine. [Link]

-

Misono, H., et al. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology. [Link]

-

Denkova, P., et al. (2014). Isolation and purification of tyrosinase from different plant sources. ResearchGate. [Link]

Sources

- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 2. hmdb.ca [hmdb.ca]

- 3. Showing Compound L-Threo-3-phenylserine (FDB022892) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asset.library.wisc.edu [asset.library.wisc.edu]

Spectroscopic Characterization of (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid. This compound, a key chiral building block, is of significant interest to researchers and scientists in the field of drug development, particularly as a precursor to the side chain of the potent anticancer agent, Taxol.[1][2] This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule.

Introduction: The Significance of this compound

This compound, also known as (2R,3S)-phenylisoserine, possesses a specific stereochemistry that is crucial for its biological activity and its utility in asymmetric synthesis.[3][4] The accurate and unambiguous determination of its structure is paramount for its application in pharmaceutical development. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, the functional groups present, and the overall molecular weight.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are indispensable.

Theoretical Framework

¹H NMR spectroscopy provides information about the chemical environment of protons, their multiplicity (splitting pattern) due to coupling with neighboring protons, and their integration (relative number of protons). ¹³C NMR spectroscopy reveals the number of chemically distinct carbon atoms in the molecule.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| H-3 (CH-N) | ~4.0 - 4.5 | Doublet |

| H-2 (CH-O) | ~3.5 - 4.0 | Doublet |

| NH₂ | Variable | Broad Singlet |

| OH | Variable | Broad Singlet |

| COOH | Variable | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The protons of the NH₂, OH, and COOH groups are exchangeable and may appear as broad singlets or may not be observed depending on the deuterated solvent used.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Phenyl C (quaternary) | 135 - 145 |

| Phenyl CH | 125 - 130 |

| C-3 (CH-N) | 55 - 65 |

| C-2 (CH-O) | 70 - 80 |

Experimental Protocol: NMR Spectroscopic Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Theoretical Framework

The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for functional groups such as O-H, N-H, C=O, and C=C.

Predicted IR Spectral Data

Based on the functional groups present in this compound, the following characteristic absorption bands are expected. Data from similar compounds like 3-amino-3-phenyl propanoic acid supports these predictions.[8]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) |

| N-H (Amine) | Stretching | 3400 - 3250 (medium) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Experimental Protocol: IR Spectroscopic Analysis

Caption: Workflow for IR Spectroscopic Analysis.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Theoretical Framework

In mass spectrometry, a molecule is ionized, and the resulting ions are separated according to their m/z ratio. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

Predicted Mass Spectrometric Data

The molecular formula of this compound is C₉H₁₁NO₃. The expected molecular weight is approximately 181.19 g/mol .[3][9]

Table 4: Predicted Mass Spectrometric Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ (protonated molecule) | ~182.08 |

| [M+Na]⁺ (sodium adduct) | ~204.06 |

The fragmentation pattern in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon dioxide (CO₂).

Experimental Protocol: Mass Spectrometric Analysis

Sources

- 1. researchgate.net [researchgate.net]

- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 3. biosynth.com [biosynth.com]

- 4. GSRS [precision.fda.gov]

- 5. Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate(32981-85-4) 1H NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. 3-Phenylpropionic acid(501-52-0) 1H NMR [m.chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Discovery and History of Phenylserine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylserine, a non-proteinogenic amino acid, holds a significant position in the landscape of synthetic organic chemistry and pharmacology. As a chiral molecule with two stereogenic centers, it exists as four distinct stereoisomers: (2R,3S)- and (2S,3R)-threo-phenylserine, and (2R,3R)- and (2S,3S)-erythro-phenylserine. The unique spatial arrangement of the amino and hydroxyl groups on its backbone has made phenylserine and its derivatives invaluable chiral building blocks, most notably in the synthesis of broad-spectrum antibiotics. This guide provides a comprehensive exploration of the historical discovery, synthesis, stereochemistry, and applications of phenylserine isomers, offering field-proven insights for professionals in drug development and chemical research.

The Historical Lens: From Discovery to Synthetic Mastery

The journey of phenylserine is deeply intertwined with the pioneering work of German chemist Emil Erlenmeyer. While Erlenmeyer is widely recognized for the Erlenmeyer-Plöchl azlactone and amino acid synthesis, first described in the late 19th century, the precise first synthesis of phenylserine itself is a nuanced topic within this body of work. The Erlenmeyer-Plöchl reaction, a cornerstone of amino acid synthesis, involves the condensation of an N-acylglycine with an aldehyde, proceeding through an azlactone intermediate.[1] This powerful method laid the foundational chemistry for accessing a variety of α-amino acids, including the β-hydroxylated structure of phenylserine.

The core principle of this synthesis is the reaction of hippuric acid (N-benzoylglycine) with an aldehyde, such as benzaldehyde, in the presence of acetic anhydride and a weak base like sodium acetate. The acetic anhydride serves as a dehydrating agent, facilitating the formation of an oxazolone (azlactone). This intermediate then undergoes a Perkin-like condensation with the aldehyde to yield an unsaturated azlactone. Subsequent reduction and hydrolysis of this azlactone lead to the formation of the amino acid.[1] This method, in its essence, provided the first viable route to synthetically produce phenylserine.

Stereochemistry: Understanding the Threo and Erythro Isomers

The presence of two chiral centers in phenylserine gives rise to two pairs of enantiomers, designated with the prefixes threo and erythro. This nomenclature originates from the structures of the four-carbon sugars, threose and erythrose. In the context of a Fischer projection, the erythro isomer has similar functional groups on the same side of the carbon backbone, while the threo isomer has them on opposite sides.[2][3]

The biological activity of molecules is often highly dependent on their stereochemistry. In the case of phenylserine, this is most famously exemplified by its relationship with the antibiotic chloramphenicol. The antibacterial properties of chloramphenicol are almost exclusively found in the D-threo isomer of its 1-(p-nitrophenyl)-2-(dichloroacetamido)-1,3-propanediol backbone, which is synthesized from D-threo-p-nitrophenylserine.[4]

Physicochemical Properties of Phenylserine Isomers

The different spatial arrangements of the functional groups in the four isomers of phenylserine lead to distinct physical and chemical properties. These differences are crucial for their separation and have implications for their biological activity and use in synthesis.

| Property | D-threo-phenylserine | L-threo-phenylserine | D-erythro-phenylserine | L-erythro-phenylserine |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ | C₉H₁₁NO₃ | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol | 181.19 g/mol | 181.19 g/mol | 181.19 g/mol |

| Melting Point (°C) | ~195 (decomposes) | 195 | Data not readily available | Data not readily available |

| CAS Number | 109120-55-0 | 6254-48-4 | Data not readily available | 32946-42-2 |

| Synonyms | (2R,3S)-2-Amino-3-hydroxy-3-phenylpropionic acid | (2S,3R)-2-Amino-3-hydroxy-3-phenylpropionic acid | (2R,3R)-2-Amino-3-hydroxy-3-phenylpropionic acid | (2S,3S)-2-Amino-3-hydroxy-3-phenylpropionic acid |

Chemical Synthesis and Resolution of Isomers

The chemical synthesis of phenylserine typically results in a racemic mixture of isomers, necessitating a resolution step to isolate the desired stereoisomer. The Erlenmeyer-Plöchl synthesis remains a classic and illustrative example of the chemical approach to obtaining the phenylserine backbone.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of Phenylserine Precursor

This protocol outlines the synthesis of the azlactone precursor to phenylserine.

Materials:

-

Hippuric acid

-

Benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (1 equivalent), benzaldehyde (1.1 equivalents), and anhydrous sodium acetate (1 equivalent).

-

Add acetic anhydride (3 equivalents) to the mixture.

-

Heat the reaction mixture in an oil bath at 100°C for 2 hours with constant stirring. The mixture will become a clear, yellow-orange solution.

-

Allow the mixture to cool slightly, then slowly add ethanol to precipitate the product and quench the excess acetic anhydride.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the yellow crystalline product, 4-benzylidene-2-phenyl-5(4H)-oxazolone, by vacuum filtration.

-

Wash the crystals with cold ethanol and then with water to remove any remaining acetic acid and salts.

-

The crude product can be recrystallized from ethanol or a similar solvent to achieve higher purity.

Causality of Experimental Choices:

-

Acetic Anhydride: Acts as both a solvent and a dehydrating agent, facilitating the cyclization of hippuric acid to form the initial 2-phenyl-5(4H)-oxazolone and the subsequent condensation with benzaldehyde.

-

Sodium Acetate: A weak base that catalyzes the condensation reaction by deprotonating the acidic C-4 position of the oxazolone intermediate.

-

Heating: Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Ethanol Quench and Precipitation: Ethanol reacts with the excess acetic anhydride in an exothermic reaction. Its addition also decreases the solubility of the azlactone product, leading to its precipitation.

Caption: Workflow of the Erlenmeyer-Plöchl synthesis for phenylserine.

Experimental Protocol: Resolution of DL-threo-Phenylserine

The separation of enantiomers, or resolution, is a critical step in obtaining chirally pure compounds. A common method involves the formation of diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]

Materials:

-

DL-threo-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid (N-benzoyl-DL-threo-phenylserine)

-

(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (chiral resolving agent)

-

Methanol

-

Hydrochloric acid

Procedure:

-

Dissolve the racemic N-benzoyl-DL-threo-phenylserine in warm methanol.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, in warm methanol.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The salt of one diastereomer, (2R,3S)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid with the resolving agent, will preferentially crystallize due to lower solubility.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

The mother liquor will be enriched in the other diastereomer, (2S,3R)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid.

-

To recover the free amino acid, treat the separated diastereomeric salt with a dilute acid, such as hydrochloric acid, to break the salt linkage.

-

The resolving agent can be recovered, and the desired N-benzoyl-L-threo-phenylserine can be isolated.

-

Hydrolyze the N-benzoyl group by refluxing in hydrochloric acid to yield the final optically active L-threo-phenylserine.[6]

Causality of Experimental Choices:

-

N-benzoylation: The protection of the amino group as a benzamide facilitates the handling and crystallization of the compound.

-

Chiral Resolving Agent: The use of an enantiomerically pure base allows for the formation of diastereomeric salts with the racemic acid. The different spatial arrangements of these salts lead to differences in their crystal lattice energies and, consequently, their solubilities.

-

Fractional Crystallization: This technique exploits the solubility differences between the diastereomeric salts to separate them.

-

Acidification and Hydrolysis: These final steps are necessary to remove the resolving agent and the N-benzoyl protecting group to yield the pure enantiomer of phenylserine.

Caption: General workflow for the chiral resolution of phenylserine isomers.

Enzymatic Pathways: Nature's Approach to Phenylserine Synthesis and Degradation

In biological systems, phenylserine isomers are involved in specific metabolic pathways, primarily mediated by aldolases. Phenylserine aldolase (EC 4.1.2.26) is a key enzyme that catalyzes the reversible cleavage of L-threo-3-phenylserine into glycine and benzaldehyde.[7][8] This enzyme is pyridoxal 5'-phosphate (PLP)-dependent and can also act on L-erythro-3-phenylserine.[7] The reversible nature of this reaction allows for both the degradation and synthesis of phenylserine isomers.

This enzymatic activity has been harnessed for biotechnological applications, providing a green and highly stereoselective alternative to chemical synthesis. Threonine aldolases have also been employed for the synthesis of phenylserine and its derivatives.[9]

Caption: Reversible reaction catalyzed by Phenylserine Aldolase.

Applications in Drug Development

The primary significance of phenylserine isomers in the pharmaceutical industry lies in their role as chiral precursors for the synthesis of important antibiotics.

-

D-threo-phenylserine derivatives: The most critical application is in the synthesis of chloramphenicol . The D-threo isomer of p-nitrophenylserine is an essential intermediate in the industrial production of this broad-spectrum antibiotic.[4]

-

L-threo-phenylserine derivatives: This isomer is a key building block for several modern antibiotics:

-

Thiamphenicol: A synthetic analogue of chloramphenicol, synthesized from a derivative of L-threo-phenylserine.[10]

-

Florfenicol: Another important synthetic antibiotic, particularly in veterinary medicine, is also derived from an L-threo-phenylserine precursor.[10][11]

-

Cyclomarin A: L-threo-phenylserine is used in the synthesis of this cyclic peptide which exhibits antiviral, antibiotic, and antimalarial properties.[12]

-

-

L-erythro-phenylserine and D-erythro-phenylserine: These isomers are also valuable as chiral synthons in the asymmetric synthesis of other biologically active molecules.[10][11]